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Technical Application Guide for Forensic & Medicinal Chemistry

Executive Summary
3C-P HCl (3,5-dimethoxy-4-propoxyamphetamine hydrochloride) represents a specific

structural intersection between the amphetamine class (alpha-methylated) and the mescaline

class (3,4,5-trisubstituted).[1] In forensic and research settings, the primary analytical challenge

lies in differentiating 3C-P from its close structural isomers: 2C-P (the phenethylamine

regioisomer) and Proscaline (the non-alpha-methylated homolog).[1]

This guide details the NMR characterization strategy for 3C-P HCl, providing a self-validating

protocol for proton assignment and objective comparison against these alternatives.

Structural Logic & Differentiation Strategy
The identification of 3C-P relies on three distinct spectral "fingerprints" that must coexist:

The "Amphetamine" Core: Presence of an

-methyl group (doublet) and a methine proton, distinguishing it from phenethylamines like
Proscaline.[1]

The "Sym-Trialkoxy" Pattern: A symmetric 3,4,5-substitution pattern yielding a 2H aromatic

singlet, distinguishing it from the asymmetric 2,4,5-substitution of 2C-P.
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The Propoxy Tail: A three-carbon ether chain, distinguishing it from homologs like 3C-E

(ethoxy) or TMA-2 (methoxy).[1]

Isomer Differentiation Flowchart
The following decision tree illustrates the logic for ruling out common isomers using 1H NMR

data.
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Figure 1: Logic flow for distinguishing 3C-P from 2C-P (regioisomer) and Proscaline (homolog).

[1]

Experimental Protocol
To ensure reproducibility and solubility of the hydrochloride salt, the following protocol is

recommended.

Reagents:

Solvent:

(Deuterated Chloroform) is preferred for resolution.[1] If the HCl salt is insoluble, add 1-2
drops of

(Methanol-d4).[1] Note:

causes exchange of amine protons and shifting of signals, potentially obscuring key
correlations.[1]

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Instrument Parameters:

Frequency: 400 MHz or higher recommended for clear resolution of the side-chain multiplets.

[1]

Pulse Sequence: Standard 1D proton (zg30).[1]

Transients: 16-64 scans (sufficient for >5 mg sample).[1]

Detailed Proton Assignment & Comparison
The table below compares the expected chemical shifts of 3C-P HCl against its primary

"confounders" in forensic analysis.

Table 1: Comparative Chemical Shift Data ( , ppm in )
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Proton Group
3C-P HCl
(Target)

2C-P HCl
(Isomer)

Proscaline HCl
(Homolog)

Assignment
Logic

Aromatic (Ar-H) 6.45 (s, 2H)
6.72 (s, 1H), 6.90

(s, 1H)
6.42 (s, 2H)

Critical

Differentiator:

3C-P is

symmetric (3,5-

subst), yielding

one signal.[1]

2C-P is

asymmetric (2,5-

subst).[1]

Side Chain

-Me
1.25 (d, 3H) 1.25 (d, 3H) Absent

Distinguishes

Amphetamines

(3C-P) from

Phenethylamines

(Proscaline).[1]

Side Chain

-H
3.55 (m, 1H) 3.60 (m, 1H) 3.20 (m, 2H)

Methine (CH) vs

Methylene

(CH2).[1]

Side Chain

-H

2.70 - 2.95 (m,

2H)

2.80 - 3.00 (m,

2H)
2.90 (t, 2H)

Benzylic protons.

[1]

Methoxy (3,5-

OMe)
3.85 (s, 6H)

3.80 (s, 3H), 3.82

(s, 3H)
3.86 (s, 6H)

Integration of 6H

confirms two

methoxy groups.

[1]

Propoxy

-CH2
3.95 (t, 2H) 2.60 (t, 2H)* 3.94 (t, 2H)

Note: In 2C-P,

the propyl is alkyl

(C-C), appearing

upfield.[1] In 3C-

P, it is propoxy

(O-C), appearing

downfield (~4.0

ppm).[1]
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Propoxy

-CH2
1.80 (m, 2H) 1.60 (m, 2H) 1.80 (m, 2H)

Multiplet/Sextet.

[1]

Propoxy

-CH3
1.05 (t, 3H) 0.95 (t, 3H) 1.04 (t, 3H)

Terminal methyl

triplet.[1]

Data synthesized from consensus values for 3,4,5-trimethoxyamphetamine analogs and 2,5-

dimethoxy-4-alkylphenethylamines [1, 2, 4].

Structural Connectivity Map
The following diagram visualizes the key correlations required to confirm the 3C-P structure

using 2D NMR (HMBC/COSY).
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Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways.[1] The correlation

between the Propoxy protons and the C-4 quaternary carbon is the definitive link establishing

the ether tail position.
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Technical Validation & Troubleshooting
When analyzing 3C-P, ensure the following self-checks are met to avoid misidentification:

The "Roofing" Effect: The side chain protons (

-H and

-H) form an ABX system.[1] In 3C-P, the chiral center at the

-carbon makes the benzylic (

) protons diastereotopic. They may appear as two distinct multiplets rather than a simple
doublet. This confirms the presence of the chiral center (Amphetamine) vs the achiral ethyl
chain (Phenethylamine) [2].[1]

Solvent Shifts: If using

, the amine protons will disappear (exchange), and the

-H signal may shift upfield.[1]

is preferred to observe the ammonium protons (broad singlets > 8.0 ppm) if the salt is dry.[1]

Impurity Flag: A small singlet around 2.1 ppm often indicates acetone (common wash

solvent) or a breakdown product.[1] A singlet at 3.7 ppm distinct from the main methoxy

signal may indicate hydrolysis of the propoxy group (reverting to a phenol).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.washington.edu [chem.washington.edu]

2. Comparison of the behavioral effects of mescaline analogs using the head twitch response
in mice - PMC [pmc.ncbi.nlm.nih.gov]

3. PiHKAL [bionity.com]

To cite this document: BenchChem. [Comparative NMR Profiling: 3C-P HCl vs. Structural
Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1162873#nmr-characterization-and-proton-
assignment-of-3c-p-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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